REACTION_CXSMILES
|
C([Li])CCC.[CH2:6]([O:12][C:13]1[CH:18]=[CH:17][C:16](Br)=[C:15]([F:20])[CH:14]=1)[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].C([O:24][B:25](OC(C)C)[O:26]C(C)C)(C)C.Cl>C1COCC1>[CH2:6]([O:12][C:13]1[CH:18]=[CH:17][C:16]([B:25]([OH:26])[OH:24])=[C:15]([F:20])[CH:14]=1)[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]
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Name
|
|
Quantity
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3.3 mL
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
11.28 g
|
Type
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reactant
|
Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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50 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The stirred mixture is maintained under these conditions for 2.5 h
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Duration
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2.5 h
|
Type
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EXTRACTION
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Details
|
The product is extracted into ether twice
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Type
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WASH
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Details
|
the combined ethereal extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
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Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
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Details
|
to afford an off-white solid
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)OC1=CC(=C(C=C1)B(O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |